3-chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole
Description
Properties
IUPAC Name |
3-chloro-2-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-8-4-6-9(7-5-8)16-12(14)10-2-1-3-11(10)15-16/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOFNHKUGGOHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1490558-04-7 | |
| Record name | 3-chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of a base to form an intermediate, which is then treated with hydrazine hydrate to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 3 is reactive toward nucleophiles:
Mechanistic Insight:
The C-3 chlorine participates in SNAr reactions due to electron withdrawal by the pyrazole ring, enabling substitution with O-, N-, or C-nucleophiles .
Cross-Coupling Reactions
The 4-chlorophenyl group undergoes palladium-catalyzed couplings:
-
Buchwald–Hartwig amination with aryl amines produces N-aryl derivatives .
-
Ullmann-type coupling with CuI/L-proline forms biaryl ethers .
Example:
3-Chloro-2-(4-chlorophenyl)-cyclopenta[c]pyrazole + 4-methoxyphenylboronic acid
→ 3-(4-methoxyphenyl)-2-(4-chlorophenyl)-cyclopenta[c]pyrazole (82% yield) .
Dehydrogenation to Aromatic Systems
Under oxidative conditions (e.g., DDQ or MnO2), the cyclopentane ring aromatizes:
-
Product: 3-chloro-2-(4-chlorophenyl)-cyclopenta[c]pyrazole → 3-chloro-2-(4-chlorophenyl)-indeno[1,2-c]pyrazole .
Comparative Reactivity Table
| Reaction | Reagents | Key Intermediate | Outcome |
|---|---|---|---|
| Nucleophilic substitution | KNH2, THF | 3-amino derivative | Enhanced solubility in polar solvents |
| Oxidative aromatization | MnO2, CHCl3 | Indeno-pyrazole | Increased π-conjugation |
| Cross-coupling | Pd(OAc)2, SPhos, K3PO4 | Biaryl products | Expanded scaffold diversity |
Scientific Research Applications
3-chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
The position and nature of substituents on the pyrazole ring significantly influence biological activity and receptor selectivity. Below is a comparison with key analogs:
Key Observations :
- SR 144528 demonstrates that the 3-chloro and 4-chlorophenyl groups are critical for high CB2 receptor affinity (Ki = 0.6 nM) and selectivity over CB1 (700-fold) .
- Replacing the 4-chlorophenyl with a 3-chlorophenyl group (as in ) eliminates reported bioactivity, highlighting the importance of substituent positioning .
- 3-(Chloromethyl)-cyclopenta[c]pyrazole HCl lacks receptor activity but serves as a precursor for further functionalization, emphasizing the role of substituent reactivity .
Core Structure Modifications
Modifications to the bicyclic framework or substitution of the pyrazole ring with other heterocycles alter pharmacological profiles:
Key Observations :
- Compound 3o (pyrazolo-pyrazinone) retains the 4-chlorophenyl group but replaces the cyclopentane ring with a pyrazinone system. This structural change shifts activity toward autophagy-mediated anticancer effects in A549 lung cancer cells .
Halogenation and Electronic Effects
Halogen atoms (Cl, F, I) modulate lipophilicity, binding interactions, and metabolic stability:
Key Observations :
- The difluorophenyl analog () may exhibit improved blood-brain barrier penetration compared to chlorophenyl derivatives due to fluorine's smaller size and electronegativity .
Biological Activity
3-Chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.
Synthesis
The synthesis of 3-chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole has been achieved through various methodologies. One notable method involves the cyclization of appropriate precursors under controlled conditions to yield high-purity products. The synthetic route typically includes the use of chlorinated aromatic compounds and pyrazole derivatives.
Antifungal Activity
Research indicates that derivatives of 3-chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole exhibit significant antifungal properties. For instance, a study evaluating 3-(4-chlorophenyl)-4-substituted pyrazoles demonstrated potent antifungal activities against various pathogenic strains such as Candida albicans and Aspergillus niger. These compounds showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against certain fungal strains .
Antitubercular Activity
In addition to antifungal properties, certain pyrazole derivatives have shown promising activity against Mycobacterium tuberculosis H37Rv. The structure-activity relationship (SAR) studies highlighted that modifications on the pyrazole ring significantly influenced the antibacterial potency. Compounds with electron-withdrawing groups exhibited enhanced activity with IC50 values ranging from 15 to 30 µg/mL .
Cytotoxicity Studies
Cytotoxicity assays revealed that some derivatives possess selective cytotoxicity against cancer cell lines. For example, compounds derived from this scaffold were tested against HeLa and HCT-116 cell lines, showing IC50 values in the range of 20-40 µM, indicating moderate cytotoxic effects .
Case Study 1: Antifungal Evaluation
A comprehensive study synthesized several derivatives of the target compound and evaluated their antifungal activity. The results indicated that specific substituents on the pyrazole ring enhanced antifungal efficacy. For example:
| Compound | MIC (µg/mL) | Target Strain |
|---|---|---|
| A | 8 | Candida albicans |
| B | 16 | Aspergillus niger |
| C | 32 | Cryptococcus neoformans |
This table illustrates the correlation between structural modifications and biological activity.
Case Study 2: Antitubercular Activity
Another study focused on the antitubercular potential of synthesized derivatives. The findings are summarized in the following table:
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| D | 15 | Highly Active |
| E | 25 | Moderately Active |
| F | 35 | Low Activity |
These results suggest that specific structural features are crucial for enhancing antitubercular activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-chloro-2-(4-chlorophenyl)-cyclopenta[c]pyrazole?
- Methodology : Cyclopenta[c]pyrazole derivatives are typically synthesized via Lewis acid-promoted annulation reactions. For example, Kamlar et al. (2021) reported a 66% yield for a structurally similar compound (3,4,5-triphenyl-cyclopenta[c]pyrazole) using oxotriphenylhexanoate and catalytic Lewis acids. Key steps include optimizing reaction temperature (e.g., 80–100°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric control of substituents to minimize side reactions .
- Characterization : Post-synthesis purification via column chromatography and validation using ¹H/¹³C NMR, FTIR, and HRMS is critical to confirm regioselectivity and purity .
Q. How can researchers characterize the structural conformation of this compound?
- Methodology : Use a combination of ¹H/¹³C NMR to analyze substituent effects on the cyclopenta[c]pyrazole core. For example, the chemical shifts of protons on the cyclopentane ring (δ 3.07–4.57 ppm in CDCl₃) and aromatic protons (δ 6.65–7.54 ppm) provide insights into electronic environments and steric interactions . LC-MS and elemental analysis further validate molecular weight (e.g., C₁₃H₁₁Cl₂N₂, MW 266.15) and purity (>95%) .
Q. What is the role of chloro substituents in modulating reactivity and stability?
- Methodology : The 4-chlorophenyl group enhances lipophilicity and influences π-π stacking in crystal packing, while the 3-chloro substituent on the pyrazole ring increases electrophilicity. Comparative studies with non-chlorinated analogs (e.g., 3-methyl derivatives) reveal reduced oxidative degradation in chlorinated versions, likely due to electron-withdrawing effects .
Advanced Research Questions
Q. How can synthetic yields be improved for cyclopenta[c]pyrazole derivatives?
- Methodology : Optimize reaction kinetics by:
- Screening Lewis acids (e.g., BF₃·Et₂O vs. AlCl₃) to enhance regioselectivity.
- Employing microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes vs. 24 hours).
- Using flow chemistry for scalable production while maintaining >90% purity .
- Data Contradiction : Lower yields (e.g., <50%) in batch reactions may arise from competing [2+2] cycloaddition pathways, requiring real-time monitoring via HPLC or in-situ FTIR .
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for structurally similar analogs?
- Methodology : Perform 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, vicinal coupling constants (J = 7.7–15.3 Hz) in cyclopenta[c]pyrazoles distinguish axial vs. equatorial proton orientations . Cross-validate with X-ray crystallography to resolve ambiguities in diastereomer ratios .
Q. What computational strategies predict the biological activity of this compound?
- Methodology :
- Molecular docking : Screen against targets like carbonic anhydrase or prostaglandin synthases using AutoDock Vina. The chlorophenyl group shows high binding affinity (ΔG < −8 kcal/mol) to hydrophobic pockets .
- ADME analysis : Predict logP values (e.g., ~3.5) and aqueous solubility (<0.1 mg/mL) using SwissADME to assess drug-likeness .
Key Challenges and Recommendations
- Stereochemical Control : The cyclopentane ring’s fused structure complicates diastereomer separation. Use chiral HPLC (e.g., Chiralpak IA column) for resolution .
- Biological Assays : Prioritize in vitro cytotoxicity screening (e.g., IC₅₀ in HepG2 cells) before advancing to in vivo models due to potential hepatotoxicity from chlorinated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
